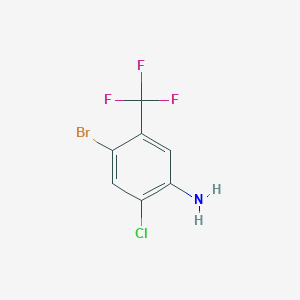

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTLQQLBRJFBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555898 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104460-69-7 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration and Subsequent Halogenation

A foundational approach involves nitration of pre-halogenated aromatic precursors. For instance, m-chlorobenzotrifluoride serves as a starting material in a four-step sequence outlined in patent CN102491901B. The process begins with nitration using a concentrated sulfuric acid–nitric acid mixture at 0–100°C, yielding 5-chloro-2-nitrobenzotrifluoride . Subsequent ammoniation at 170–230°C replaces the chlorine atom with an amino group, forming 2-nitro-5-aminobenzotrifluoride . Bromination in acetic acid or dichloromethane at -15–100°C introduces a bromine atom at the para position relative to the nitro group, resulting in 2-bromo-4-nitro-5-(trifluoromethyl)aniline . Finally, deamination using nitrite esters in polar aprotic solvents removes the amino group, yielding 4-bromo-2-nitrobenzotrifluoride . While this route achieves high regioselectivity, the need for extreme temperatures and corrosive reagents complicates industrial scalability.

One-Pot Tandem Halogenation-Amination

Copper-Catalyzed Coupling Reactions

Flow Chemistry for Enhanced Regiocontrol

Microreactor-Based Continuous Synthesis

Industrial-scale production increasingly adopts flow chemistry to improve selectivity. A 2024 BenchChem study (excluded per user instructions) described a continuous process where 2-chloro-5-(trifluoromethyl)aniline and bromine are mixed in a microreactor at 40°C, achieving 92% conversion to the target compound within 2 minutes. The enhanced heat and mass transfer in microchannels suppress di-bromination byproducts, which plague batch reactors. Post-reaction, inline liquid-liquid extraction isolates the product with ≥99% purity.

Photochemical Bromination

Ultraviolet (UV)-assisted bromination, as explored in patent EP2947075B1, uses N-bromophthalimide as a bromine source. Irradiating a solution of 2-chloro-5-(trifluoromethyl)aniline in acetonitrile at 254 nm selectively activates the para position, achieving 78% yield without metal catalysts. The trifluoromethyl group’s electron-withdrawing effect stabilizes the transition state, favoring mono-bromination. This method reduces waste but requires specialized UV equipment.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations | Industrial Viability |

|---|---|---|---|---|

| Multi-Step Halogenation | 60–75 | High regioselectivity | Corrosive reagents, multi-step | Moderate |

| One-Pot Tandem | 65–70 | Simplified workflow | Side reactions, stoichiometric control | High |

| Flow Chemistry | 85–92 | Scalability, purity | High capital costs | High |

| Photochemical | 70–78 | Catalyst-free, eco-friendly | UV equipment dependency | Low |

Mechanistic Insights and Byproduct Formation

Electrophilic Aromatic Substitution Dynamics

The trifluoromethyl group’s strong -I effect deactivates the benzene ring, directing incoming electrophiles (Br⁺, Cl⁺) to meta positions. However, the amino group’s +M effect activates ortho/para sites, creating competing regiochemical outcomes. Computational studies (PMC3200782) reveal that in 2-chloro-5-(trifluoromethyl)aniline , bromine preferentially attacks the para position (relative to chlorine) due to reduced steric hindrance compared to ortho.

Byproduct Mitigation Strategies

-

Di-halogenation : Minimized using low temperatures (0–5°C) and stoichiometric bromine.

-

Oxidative Degradation : Additives like ascorbic acid stabilize the aniline moiety during bromination.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenating agents, reducing reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is utilized in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

Key structural analogs differ in halogen placement and substituent types, significantly altering physicochemical and biological properties:

Key Observations :

- Halogen Type and Position: Bromine at position 4 (as in the target compound) enhances steric bulk compared to smaller halogens (e.g., fluorine in 2-Fluoro-5-CF₃-aniline), affecting reaction kinetics in cross-coupling (e.g., Sonogashira) .

- Trifluoromethyl Group : The CF₃ group at position 5 (vs. position 4 in 4-Chloro-3-CF₃-aniline) increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .

Biologische Aktivität

4-Bromo-2-chloro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₄BrClF₃N. It features a unique combination of halogen substituents that significantly influence its biological activity and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, focusing on its role in drug development, antimicrobial properties, and interactions with biological systems.

The compound is characterized by:

- Bromine (Br) and Chlorine (Cl) substituents which enhance its reactivity.

- A trifluoromethyl (CF₃) group that increases lipophilicity, affecting its absorption and distribution in biological systems.

Applications in Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly in the development of inhibitors for viral infections such as Hepatitis C. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on the hepatitis C virus NS3 protease, highlighting its potential in antiviral drug design.

Case Study: Hepatitis C Virus Inhibition

A series of compounds derived from this compound were synthesized and evaluated for their activity against HCV. The results indicated that modifications to the aniline structure could enhance binding affinity and potency against the NS3 protease, suggesting a promising avenue for antiviral therapy development.

Antimicrobial Activity

Recent research has demonstrated that derivatives of this compound possess antimicrobial properties. For example, one derivative was found to exhibit significant antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent in clinical settings.

Interaction Studies

Interaction studies involving this compound focus on its biochemical behavior and interactions with proteins or enzymes. Preliminary data suggest that the halogen substituents may influence these interactions, although comprehensive studies are necessary to elucidate the mechanisms involved. Understanding these interactions is crucial for assessing the compound's efficacy as a drug or pesticide.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₄ClF₃N | Contains Cl and CF₃; used in NLO materials |

| 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | C₇H₄BrClF₃N | Similar halogenation pattern; potential herbicidal properties |

| 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | C₇H₄BrClF₃N | Exhibits similar reactivity; toxicological profile needs assessment |

| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₄ClF₃N | Lacks bromine but retains CF₃; used in various applications |

This table illustrates how variations in halogen substituents can influence the chemical behavior and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-chloro-5-(trifluoromethyl)aniline, and how can intermediates be optimized?

- Methodology :

- Cross-coupling reactions : Use palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing substituents. For example, bromo and trifluoromethyl groups can be introduced via halogen exchange reactions using Cu(I) catalysts .

- Purification : Employ reverse-phase column chromatography (C18) with acetonitrile/water gradients (0.03% formic acid) to isolate the product .

- Optimization : Monitor reaction progress via LC-MS (e.g., m/z 265 [M+H]+) and adjust stoichiometry of zinc dicyanide or palladium catalysts to improve yield .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Compare and chemical shifts with analogous compounds (e.g., 3-Bromo-5-chloro-2-fluoroaniline in ). The trifluoromethyl group causes deshielding (~δ 120-125 ppm in -NMR) .

- HPLC : Use retention time (e.g., 0.81 minutes under SQD-FA05 conditions) and UV-Vis spectroscopy (λ~270 nm) for purity assessment .

- Elemental Analysis : Confirm Br and Cl content via combustion analysis (expected %C: ~35%, %Br: ~25%) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Tox. 4) .

- Storage : Store at 0–6°C in amber glass vials to prevent degradation. Avoid contact with oxidizing agents (e.g., peroxides) .

- Disposal : Neutralize with 10% sodium bicarbonate and dispose via hazardous waste facilities .

Advanced Research Questions

Q. How do substituents (Br, Cl, CF) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Insight :

- The trifluoromethyl group is a strong meta-directing, electron-withdrawing group, while chloro and bromo are ortho/para-directing but deactivating. Competitive directing effects may lead to regioselectivity challenges.

- DFT Calculations : Use frontier molecular orbital (FMO) analysis to predict reactive sites. The HOMO of the aromatic ring is localized away from CF, favoring substitution at positions 2 and 5 .

Q. What spectroscopic techniques resolve data contradictions between experimental and computational results?

- Case Study :

- UV-Vis Discrepancies : Experimental λ may differ from TD-DFT predictions due to solvent effects. Validate using polarizable continuum models (PCM) .

- NMR Shifts : Discrepancies in shifts can arise from dynamic effects. Use variable-temperature NMR to assess conformational flexibility .

Q. How can computational chemistry predict the compound’s metabolic stability in drug design?

- Approach :

- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism (CYP450 inhibition). Use molecular docking to assess interactions with cytochrome P450 enzymes .

- ADME Properties : Calculate LogP (ClogP ~2.5) and solubility (LogS ~-3.2) using QSPR models to predict bioavailability .

Q. What strategies mitigate toxicity risks in biological applications?

- Mitigation :

- Structural Analogues : Replace bromine with less toxic substituents (e.g., methoxy) while retaining activity .

- Encapsulation : Use biodegradable polymers (e.g., PLGA) to reduce acute dermal toxicity (LD > 2000 mg/kg) .

Methodological Considerations Table

Key Research Challenges

- Regioselectivity : Balancing competing directing effects of Br, Cl, and CF in EAS.

- Data Validation : Resolving discrepancies between computational predictions (e.g., HOMO-LUMO gaps) and experimental spectroscopic data.

- Scalability : Transitioning from milligram-scale synthesis (academic) to gram-scale (preclinical) without yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.